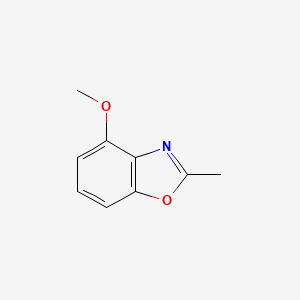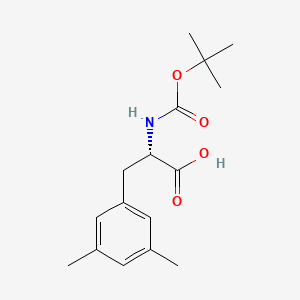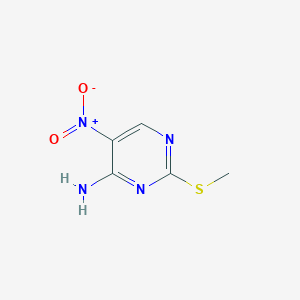
2-(Methylthio)-5-nitropyrimidin-4-amine
描述
2-(Methylthio)-5-nitropyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position, a nitro group at the 5-position, and an amino group at the 4-position
作用机制
Target of Action
Compounds with similar structures have been found to interact with purine receptors . These receptors play a crucial role in various cellular functions, including cell proliferation, differentiation, and death .
Mode of Action
For instance, aldicarb, a carbamate insecticide, affects the nervous system by inhibiting the activity of acetylcholinesterase . This inhibition disrupts the transmission of nerve impulses, leading to various physiological effects .
Biochemical Pathways
Related compounds have been found to be involved in the biosynthesis of unusual floral volatiles . Additionally, the compound might be involved in the tRNA modification process, as suggested by the role of similar compounds .
Pharmacokinetics
Metopimazine, a phenothiazine derivative, has been reported to have a comparable pharmacokinetic profile . It’s important to note that the pharmacokinetic properties can significantly impact the bioavailability and overall effectiveness of a compound.
Result of Action
The inhibition of acetylcholinesterase, as seen with aldicarb, can lead to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of neurons . This can result in a variety of symptoms, depending on the specific neurons affected.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other molecules can affect a compound’s stability and its interaction with its target. For instance, ametryn, a triazine herbicide, is moderately persistent in soils and can persist for a long time in water under certain conditions . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine typically involves the nitration of a pyrimidine derivative followed by the introduction of the methylthio and amino groups. One common method involves the following steps:
Nitration: A pyrimidine derivative is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Thiomethylation: The nitrated pyrimidine is then reacted with a methylthiolating agent, such as methylthiol or dimethyl disulfide, in the presence of a base to introduce the methylthio group at the 2-position.
Amination: Finally, the intermediate compound is subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Methylthio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium dithionite.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-(Methylthio)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
相似化合物的比较
Similar Compounds
2-(Methylthio)pyrimidine: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
5-Nitropyrimidin-4-amine: Lacks the methylthio group, which may affect its solubility and reactivity.
2-Amino-5-nitropyrimidine: Lacks the methylthio group, which can influence its biological activity.
Uniqueness
2-(Methylthio)-5-nitropyrimidin-4-amine is unique due to the presence of all three functional groups (methylthio, nitro, and amino) on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-methylsulfanyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKQXDCCGQYDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-Azaspiro[2.4]heptan-7-yl}methanol](/img/structure/B3157354.png)
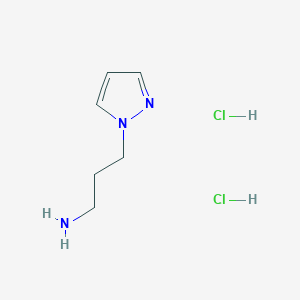

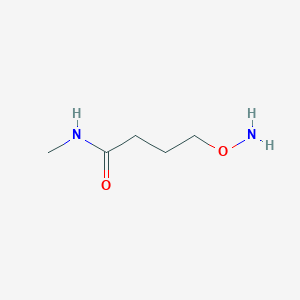
![5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione](/img/structure/B3157376.png)


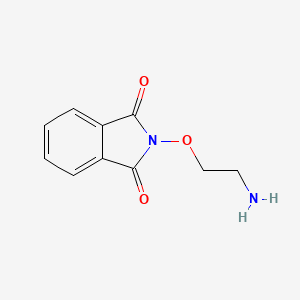

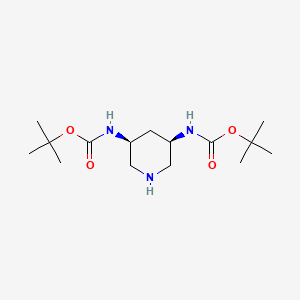
![6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B3157414.png)
